6-Deoxy-a-L-galactopyranose

描述

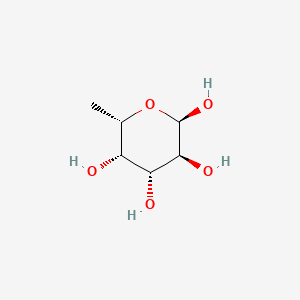

6-Deoxy-α-L-galactopyranose, also known as α-L-fucopyranose or L-fucose, is a deoxygenated monosaccharide derived from L-galactose by the removal of the hydroxyl group at the C6 position (C6H12O5; MW: 164.156) . This compound is a critical component of glycoproteins, glycolipids, and polysaccharides in biological systems, notably in blood group antigens and cell-surface recognition molecules . Its α-anomeric configuration and L-stereochemistry distinguish it from other deoxy sugars, influencing its biological interactions and metabolic pathways.

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-SXUWKVJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318356 | |

| Record name | α-L-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

985 mg/mL | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6696-41-9 | |

| Record name | α-L-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6696-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-L-Fucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-L-fucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | α-L-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-L-FUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF086I9H7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

L-岩藻糖可以通过多种方法制备:

化学合成: 这涉及用硫酸或盐酸等无机酸水解岩藻聚糖.

酶促合成: 利用 α-L-岩藻糖苷酶等酶,这些酶催化岩藻糖苷的水解和/或岩藻糖基残基的转移.

微生物发酵: 某些微生物可以通过发酵过程进行改造,以产生 L-岩藻糖.

从藻类中分离和纯化: L-岩藻糖也可以从藻类中提取,但这种方法需要进一步开发才能实现大规模生产.

化学反应分析

L-岩藻糖会发生各种化学反应:

水解: 由 α-L-岩藻糖苷酶催化,导致形成 L-岩藻糖和醇.

转糖基化: 该反应涉及将岩藻糖基残基转移到受体分子上,形成岩藻糖基化化合物.

氧化和还原: 这些反应可以修饰岩藻糖分子上的官能团,导致不同的衍生物.

这些反应中常用的试剂包括对硝基苯基-α-L-岩藻糖吡喃糖苷 (pNP-Fuc) 和各种用于水解的酸 。 形成的主要产物包括岩藻糖基化人乳寡糖和其他生物活性聚糖 .

科学研究应用

Glycobiology Research

6-Deoxy-α-L-galactopyranose serves as a critical substrate in glycobiology, where it is utilized to study glycan structures and their biological functions. Its derivatives, such as 2-O-(6-deoxy-α-L-galactopyranosyl)-D-galactose, are employed to investigate enzyme specificity and substrate interactions in glycosylation processes. For instance, β-galactosidases from various origins have shown unexpected regioselectivity when acting on galactose derivatives, indicating the potential for tailored enzymatic reactions that could lead to novel glycan structures .

Medicinal Chemistry

In medicinal chemistry, 6-deoxy-α-L-galactopyranose has been explored for its potential therapeutic applications. Its derivatives have been synthesized and tested for biological activity against various cancer cell lines. For example, compounds derived from 6-deoxy-α-L-galactopyranose have demonstrated cytotoxic effects on HepG2 cells with an IC50 value of 2.57 µM, suggesting their utility as chemotherapeutic agents . Furthermore, these compounds have shown antibacterial properties against pathogens like E. coli, highlighting their potential in developing antimicrobial therapies .

Biochemical Applications

The compound's role in biochemical research is notable, particularly in the synthesis of complex carbohydrates and the study of metabolic pathways. Research has demonstrated that 6-deoxy-α-L-galactopyranose can be enzymatically converted into various derivatives that serve as inhibitors or substrates in metabolic pathways. For instance, UDP-6-deoxy-D-galactose has been synthesized and evaluated for its transfer rates to glycoproteins, providing insights into carbohydrate metabolism and enzyme kinetics .

Case Study 1: Enzymatic Synthesis

A study highlighted the enzymatic transfer of 6-deoxy-D-galactosyl residues to glycoproteins using bovine beta-(1→4)-galactosyltransferase. The results indicated that the transfer rates of 6-deoxy-D-galactose were significantly lower than those of D-galactosyl transfer, showcasing its specificity and potential applications in glycoprotein engineering .

Case Study 2: Cancer Therapeutics

Another investigation focused on the cytotoxic effects of synthesized compounds derived from 6-deoxy-α-L-galactopyranose against MDA-MB-231 breast cancer cells. The study found that these compounds exhibited significant growth inhibition, suggesting their potential as novel anticancer agents .

Data Tables

作用机制

L-岩藻糖的主要作用机制是通过掺入聚糖和糖脂。 这些岩藻糖基化结构参与了各种细胞过程,包括由 Notch 受体家族介导的信号事件和选择素介导的粘附 。 α-L-岩藻糖苷酶催化 α-L-岩藻糖苷的水解,在聚糖的降解和重塑中起着关键作用 .

相似化合物的比较

6-Deoxy-6-fluoro-D-galactopyranose

- Structural Difference : Fluorine replaces the hydroxyl group at C6 (C6H11FO5; MW: 182.147) .

- Key Properties : The electronegative fluorine atom enhances stability against enzymatic degradation and alters hydrogen-bonding interactions. This makes it a valuable mimic in drug design, particularly for targeting carbohydrate-processing enzymes .

- Applications : Used in positron emission tomography (PET) imaging probes and as a glycosidase inhibitor .

6-Deoxy-2-O-methyl-α-L-galactopyranose

- Structural Difference : A methyl group is introduced at the 2-O position (C7H14O5; MW: 178.184) .

- Key Properties : Methylation reduces polarity, enhancing lipid solubility and altering substrate specificity in glycosylation reactions.

- Applications : Serves as a synthetic intermediate for studying enzyme regioselectivity in glycosyltransferases .

6-Deoxy-6-isocyanato-D-galactopyranose Derivatives

- Structural Difference : An isocyanato (-NCO) group substitutes the hydroxyl at C6 .

- Key Properties : The reactive isocyanato group enables crosslinking in polymer chemistry and conjugation with amines or thiols.

- Applications : Used to synthesize ureido-linked glycoconjugates for biomaterial engineering .

Methyl 6-azido-6-deoxy-α-D-galactoside

- Structural Difference : An azido (-N3) group replaces the C6 hydroxyl (C7H13N3O5; MW: 219.20) .

- Key Properties : The azido group facilitates "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation.

- Applications : Key intermediate in synthesizing glycodendrimers and antibody-drug conjugates .

α-L-6-Deoxy-gulopyranose

- Structural Difference: Stereoisomer of 6-deoxy-α-L-galactopyranose with inverted configuration at C3 and C4 (C6H12O5; MW: 164.156) .

- Key Properties : Distinct stereochemistry reduces compatibility with L-fucose-specific lectins, affecting biological recognition.

- Applications : Rarely found in nature; used in studies of carbohydrate-protein interactions .

Comparative Data Table

生物活性

6-Deoxy-α-L-galactopyranose (6-deoxygalactose) is a monosaccharide that has garnered attention in the field of glycobiology due to its role in various biological processes and potential applications in medicine. This article provides a comprehensive overview of the biological activity of 6-deoxy-α-L-galactopyranose, including its biosynthesis, functional roles, and implications for health and disease.

Biosynthesis

6-Deoxy-α-L-galactopyranose is synthesized through pathways involving nucleotide sugars such as GDP-6-deoxygalactose. The biosynthetic pathway is crucial for the incorporation of this sugar into glycan structures on cell surfaces, particularly in pathogenic bacteria like Helicobacter pylori and Pseudomonas aeruginosa. These organisms utilize 6-deoxyhexoses to form cell surface glycans that play significant roles in virulence and immune evasion .

Table 1: Biosynthetic Pathways of 6-Deoxy-α-L-galactopyranose

| Pathway Component | Description |

|---|---|

| Nucleotide Sugar | GDP-6-deoxygalactose |

| Key Enzymes | Glycosyltransferases |

| Organisms | H. pylori, P. aeruginosa |

Biological Functions

The biological functions of 6-deoxy-α-L-galactopyranose are diverse, impacting several physiological processes:

- Cell Adhesion and Recognition : 6-Deoxy sugars are integral to the structure of glycoproteins and glycolipids, influencing cell-cell interactions and immune responses. For instance, fucosylated glycans, which include deoxygalactose, are essential for leukocyte adhesion and migration .

- Immune Modulation : The presence of 6-deoxy sugars on glycoproteins can modulate immune responses. Fucose, a related deoxysugar, has been shown to influence T-cell activation and cytokine release, indicating that similar mechanisms may apply to 6-deoxy-α-L-galactopyranose .

- Pathogen Interaction : In bacterial pathogens, 6-deoxygalactose contributes to the structural integrity of polysaccharides that protect against host immune responses. This has implications for developing novel antibacterial therapies targeting these biosynthetic pathways .

Research Findings

Recent studies have highlighted the importance of 6-deoxy-α-L-galactopyranose in various biological contexts:

- Cancer Research : Alterations in fucosylation patterns, including those involving 6-deoxy sugars, have been associated with cancer progression and metastasis. Monitoring these changes can provide insights into tumor behavior and patient prognosis .

- Metabolic Labeling Studies : Research utilizing metabolic reporters such as Ac4-6AzGal has demonstrated the incorporation of deoxysugars into O-linked glycosylation sites in mammalian cells. This suggests potential applications in tracking glycosylation dynamics under pathological conditions .

Case Studies

- Helicobacter pylori Infection : A study demonstrated that the biosynthesis of 6-deoxyhexoses is critical for the virulence of H. pylori. Inhibiting the enzymes involved in this pathway reduced bacterial adherence to gastric epithelial cells, highlighting a potential therapeutic target .

- Fucosylation and Immune Response : In a model of autoimmune disease, altered fucosylation patterns were observed in T-cells from affected individuals. The presence of 6-deoxy sugars was linked to changes in cytokine profiles, suggesting a role in modulating immune responses during disease states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。